molecular formula C13H10F2O2 B8469689 (4-(3,4-Difluorophenoxy)phenyl)methanol

(4-(3,4-Difluorophenoxy)phenyl)methanol

Cat. No.: B8469689
M. Wt: 236.21 g/mol
InChI Key: FOEYLLBXRLRHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3,4-Difluorophenoxy)phenyl)methanol is a useful research compound. Its molecular formula is C13H10F2O2 and its molecular weight is 236.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

[4-(3,4-difluorophenoxy)phenyl]methanol

InChI

InChI=1S/C13H10F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7,16H,8H2

InChI Key

FOEYLLBXRLRHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzaldehyde (2.50 g, 20.1 mmol) in N,N-dimethylformamide (13 mL) were added potassium carbonate (3.33 g, 24.1 mmol) and 3,4-difluorophenol (2.61 g, 20.1 mmol) in turn, and the mixture was stirred for 2.5 hours at 135° C. Water was added to the reaction mixture, which was extracted with ethyl acetate. Then the ethyl acetate layer was washed with brine, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. To the residue were added ethanol (50 mL) and sodium borohydride (760 mg, 20.1 mmol) in turn, and the mixture was stirred for 4 hours at room temperature. Water was added to the reaction mixture, which was brought to pH 4 with 3 mol/L hydrochloric acid and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous solution of sodium hydrogencarbonate and brine, dried over anhydrous magnesium sulfate, and then concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1→3:1) to afford 4.40 g of pale yellow liquid title compound. Yield 93%.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
760 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
93%

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